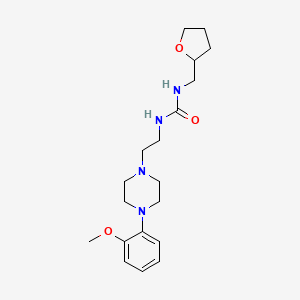

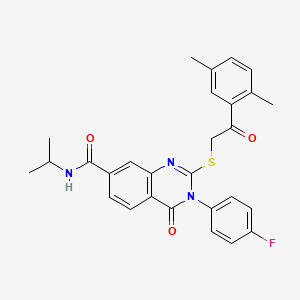

![molecular formula C20H13ClF2N4O2 B2654197 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide CAS No. 946323-32-6](/img/structure/B2654197.png)

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide” is a chemical compound. Its molecular formula is C21H15Cl3N4O3, with an average mass of 477.728 Da and a mono-isotopic mass of 476.020966 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, these specific details for this compound are not available in the search results .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Synthesis and Antimicrobial Screening : A related compound, N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria and also showed inhibitory action against strains of fungi. This suggests the potential of related compounds for therapeutic intervention in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Antineoplastic Activity

- Benzimidazole Condensed Ring Systems : A series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, structurally related to the query compound, were synthesized and evaluated for antineoplastic activity. Some of these compounds demonstrated variable degrees of activity against cancer cell lines, suggesting their potential as antineoplastic agents (Abdel-Hafez, 2007).

Corrosion Inhibition

- Inhibition of Iron Corrosion : Benzimidazole derivatives, closely related to the query compound, have been studied for their inhibitory action against the corrosion of iron in acidic solutions. These compounds showed efficiency in suppressing both cathodic and anodic processes of iron corrosion, indicating their potential as corrosion inhibitors (Khaled, 2003).

Antiproliferative Agents in Cancer Treatment

- Novel Imidazo[1,2-a]pyridines for Breast Cancer Chemotherapy : A study on selenylated imidazo[1,2-a]pyridines, structurally similar to the query compound, revealed promising activity against breast cancer cells. These compounds inhibited cell proliferation and induced apoptosis, indicating their potential as antiproliferative agents in cancer treatment (Almeida et al., 2018).

Antibacterial and Antifungal Activity

Synthesis and Activity of Benzothiazole Pyrimidine Derivatives : Similar compounds showed excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in some cases. This indicates the potential of these compounds for developing new antibacterial and antifungal therapies (Maddila et al., 2016).

Cytotoxicity and Antibacterial Studies of N-Heterocyclic Carbene-Silver Complexes : Related N-heterocyclic carbene-silver complexes showed significant antibacterial activity and cytotoxicity against cancer cell lines, highlighting their potential as chemotherapeutic agents (Patil et al., 2010).

Wirkmechanismus

The mechanism of action for this compound is not specified in the search results. The mechanism of action for a compound typically refers to how it interacts at the molecular level, often with specific proteins or enzymes.

Eigenschaften

IUPAC Name |

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF2N4O2/c1-29-19-7-6-18-24-17(10-27(18)26-19)11-2-4-13(21)16(9-11)25-20(28)12-3-5-14(22)15(23)8-12/h2-10H,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZBBCOTZRZACZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)

methanone](/img/structure/B2654120.png)

![N-{3-[benzyl(methyl)amino]propyl}-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2654124.png)

![3-Tert-butyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2654125.png)

![N-[(4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B2654127.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654131.png)

![3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654137.png)